N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention due to its potential to treat a wide range of viral infections. Developed by scientists at Emory University and Ridgeback Biotherapeutics, EIDD-2801 has shown promising results in preclinical studies against several RNA viruses, including influenza, Ebola, and SARS-CoV-2, the virus responsible for the COVID-19 pandemic.
Mecanismo De Acción
N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide works by inhibiting the replication of RNA viruses, including influenza, Ebola, and SARS-CoV-2. The drug is a prodrug, which means that it is converted to its active form inside the infected cells. Once inside the cells, this compound is converted to a nucleoside analog, which is incorporated into the viral RNA during replication. This incorporation leads to the introduction of errors in the viral RNA, which ultimately leads to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in preclinical studies. In a study published in Science Translational Medicine, researchers found that this compound was well-tolerated in mice at doses that were effective in reducing the viral load of influenza. Similarly, in a study published in Nature, researchers found that this compound was well-tolerated in monkeys at doses that were effective in reducing the viral load of Ebola.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has several advantages as a research tool. The drug is effective in inhibiting the replication of a wide range of RNA viruses, including influenza, Ebola, and SARS-CoV-2. Additionally, this compound has been shown to have minimal toxicity in preclinical studies, which makes it a safe and effective research tool.
However, this compound also has some limitations as a research tool. The drug is a prodrug, which means that it needs to be converted to its active form inside the infected cells. This conversion can be affected by several factors, including the metabolic state of the infected cells, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential applications of N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide in the treatment of viral infections are vast. In addition to influenza, Ebola, and SARS-CoV-2, the drug has also shown promise in preclinical studies against several other RNA viruses, including respiratory syncytial virus (RSV) and Lassa fever virus. Future research could focus on optimizing the synthesis of this compound and its analogs, as well as studying the drug's efficacy in clinical trials. Additionally, further studies could explore the potential of this compound in combination with other antiviral drugs, as well as its potential use as a prophylactic treatment for viral infections.
Métodos De Síntesis
N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the preparation of 3-ethylisoxazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 3-phenylisoxazole-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide has been extensively studied in preclinical models of viral infections, including influenza, Ebola, and SARS-CoV-2. In a study published in Science Translational Medicine, researchers found that this compound was effective in reducing the viral load and improving the survival rate of mice infected with influenza. Similarly, in a study published in Nature, researchers found that this compound was effective in reducing the viral load and improving the survival rate of monkeys infected with Ebola.
Propiedades
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N,5-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-14-10-15(24-19-14)11-21(3)18(22)16-12(2)23-20-17(16)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQHARBSBRCGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN(C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.